N-(3-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c24-19-6-4-5-17(13-19)15-25-23(29)18-9-11-28(12-10-18)21-14-22(27-16-26-21)30-20-7-2-1-3-8-20/h1-8,13-14,16,18H,9-12,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPAKTUSECZVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)Cl)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivative (e.g., an acid chloride) to form the carboxamide.
Attachment of the 3-chlorobenzyl group: This can be achieved through nucleophilic substitution reactions where the piperidine carboxamide reacts with a 3-chlorobenzyl halide.
Incorporation of the 6-phenoxypyrimidin-4-yl group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenoxypyrimidine moiety to the piperidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution or halogenation using N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Derivatives
N-(3-Chloro-4-Fluorobenzyl)-1-(6-Phenoxypyrimidin-4-yl)Piperidine-4-Carboxamide
- Structure : Differs by the addition of a fluorine atom at the 4-position of the benzyl group .
- Molecular Properties: Formula: C₂₃H₂₂ClFN₄O₂ (vs. C₂₃H₂₂ClN₄O₂ for the target compound). Molecular Mass: 440.903 g/mol (monoisotopic: 440.141532).
- Improved metabolic stability due to reduced susceptibility to oxidative metabolism.
N-(4-Fluorobenzyl)- and N-(2-Methoxypyridin-4-yl)Methyl Derivatives
Complex Scaffold Modifications
N-(4-(1-(3-Chlorobenzyl)-1H-Indol-5-yl-Amino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(Piperidin-4-Ylidene)Acetamide
- Structure: Incorporates a 3-chlorobenzyl group within a larger scaffold featuring indole, quinoline, and tetrahydrofuran rings .
- Molecular Properties :
- Hypothesized Impact: Quinoline and Indole Moieties: May target kinase or protease enzymes due to planar aromatic systems. Tetrahydrofuran: Improves solubility but adds conformational rigidity.
Key Structural and Functional Differences
| Parameter | Target Compound | 3-Chloro-4-Fluorobenzyl Analog | Quinoline-Indole Hybrid |
|---|---|---|---|
| Core Structure | Piperidine | Piperidine | Quinoline-Indole |
| Substituents | 3-Chlorobenzyl | 3-Chloro-4-fluorobenzyl | 3-Chlorobenzyl + multiple |
| Molecular Weight (g/mol) | ~440 (estimated) | 440.903 | 633 |
| Polar Groups | Phenoxy | Phenoxy + Fluorine | Cyano, Tetrahydrofuran |
| Therapeutic Implications | Enzyme inhibition | Enhanced metabolic stability | Kinase/protease inhibition |
Discussion of Pharmacological Implications
- Target Compound : The 3-chlorobenzyl group balances lipophilicity and steric effects, making it suitable for central nervous system targets or intracellular enzymes.
- Fluorinated Analog : The fluorine atom may improve pharmacokinetics (e.g., half-life) but could introduce toxicity risks due to bioaccumulation .
- Hybrid Scaffolds: Larger molecular frameworks (e.g., quinoline-indole hybrids) may exhibit higher potency but face challenges in bioavailability and synthetic complexity .
Biological Activity
N-(3-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound features a piperidine ring, a carboxamide functional group, and a phenoxypyrimidine moiety, which collectively contribute to its pharmacological properties. The presence of halogen substituents, such as chlorine, enhances its chemical reactivity and may influence its interactions with biological targets.
Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.9 g/mol . The compound's structure is significant for its biological activity, as it allows for various interactions with proteins involved in disease pathways.
Inhibition of Protein Interactions
Research indicates that compounds structurally similar to this compound may inhibit critical protein interactions in cancer biology. Specifically, it has been suggested that this compound could act as an inhibitor of the interaction between menin and MLL (mixed lineage leukemia) fusion proteins, which are implicated in several hematological malignancies . This inhibition is crucial as it may lead to the development of novel therapeutic agents targeting specific cancer pathways.
Anticancer Potential
The compound's potential as an anticancer agent is supported by studies showing that similar piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural features have been reported to induce apoptosis and cell cycle arrest in cancer cells . The mechanism of action often involves disrupting cellular processes essential for tumor growth and survival.
Case Study 1: Anticancer Activity
A study focused on piperidine-based compounds demonstrated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. These findings suggest that this compound could similarly affect mitochondrial function, leading to increased cell death in malignant cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various target proteins involved in cancer progression. These studies indicate favorable interactions with key targets, suggesting that this compound might effectively compete with natural substrates or inhibitors .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is valuable. The table below summarizes key properties and activities:
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Preparation of the pyrimidine core via nucleophilic substitution (e.g., coupling 6-phenoxypyrimidin-4-amine with activated piperidine intermediates).
- Step 2 : Introduction of the 3-chlorobenzyl group via reductive amination or carbodiimide-mediated coupling .
- Critical Parameters :
- Solvent choice : Dichloromethane (DCM) or ethanol for solubility and stability.
- Catalysts : Use of N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation.
- Temperature : Controlled heating (60–80°C) to minimize side reactions .
- Yield Optimization : Purification via flash chromatography or recrystallization improves purity (>95% by HPLC) .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.38–7.06 ppm, piperidine protons at δ 4.45–1.40 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 520.0 [M+H]+ vs. calculated 520.18) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between pyrimidine and piperidine rings .
Advanced Research Questions
Q. How can structural modifications address poor bioavailability observed in in vivo studies?
- Methodological Answer :
- Linker Optimization : Replace the piperidine-4-carboxamide with a more flexible spacer (e.g., polyethylene glycol) to enhance solubility .
- Substituent Engineering : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl moiety to improve aqueous solubility without compromising target binding .
- Prodrug Strategies : Mask the carboxamide as an ester to enhance permeability, with enzymatic cleavage in target tissues .
- In Vivo Validation : Pharmacokinetic studies in murine models to measure AUC and half-life improvements .
Q. What strategies resolve contradictions in reported IC50 values for enzyme inhibition across studies?
- Methodological Answer :
- Standardized Assay Conditions :
| Parameter | Recommended Value |
|---|---|
| pH | 7.4 (physiological) |
| Temperature | 37°C |
| Cofactors | Include Mg²⁺/ATP if relevant |
- Allosteric vs. Competitive Inhibition : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish binding modes .
- Batch Consistency : Ensure compound purity (>98%) via HPLC and control for hygroscopic degradation .
Q. How does the compound's 3D conformation influence receptor binding specificity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., bromodomains or kinases) to identify key binding residues .
- SAR Analysis : Compare with analogs (see Table 1 ) to correlate substituents with activity:
| Analog Structure | Target IC50 (nM) | Selectivity Ratio |
|---|---|---|
| 3-Chlorobenzyl substituent | 120 ± 15 | 1:10 (vs. off-target) |
| 4-Fluorobenzyl analog | 450 ± 30 | 1:2 |
| Piperidine-3-carboxamide derivative | 85 ± 10 | 1:25 |
- Crystallographic Data : Resolve ligand-receptor co-crystals to validate binding poses .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
- Methodological Answer :
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify sensitivity linked to genetic markers (e.g., BRCA1 mutations) .
- Dose Dependency : Re-evaluate efficacy at higher concentrations (e.g., IC50 shifts from 1 µM to 200 nM with prolonged exposure) .
- Metabolic Stability : Assess liver microsome degradation; poor stability in certain models may explain discrepancies .
Experimental Design Recommendations
Q. What in vitro and in vivo models are most suitable for evaluating neuroprotective potential?
- Methodological Answer :
- In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂) or amyloid-β toxicity, measuring caspase-3 activation .
- In Vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) with behavioral assays (Morris water maze) and biomarker analysis (tau phosphorylation) .
Key Challenges in Research
- Bioavailability : Rapid hepatic clearance (t₁/₂ = 1.2 hrs in mice) necessitates formulation improvements .
- Selectivity : Off-target binding to adenosine receptors requires rational design to minimize side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
